molecular formula C17H18N2O3 B12499093 benzyl N-(1-carbamoyl-2-phenylethyl)carbamate

benzyl N-(1-carbamoyl-2-phenylethyl)carbamate

Cat. No.: B12499093
M. Wt: 298.34 g/mol
InChI Key: HHBOFAIEPRHUSR-UHFFFAOYSA-N
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Description

Benzyl N-(1-carbamoyl-2-phenylethyl)carbamate (CAS 5241-56-5) is a chiral carbamate derivative characterized by a benzyl-protected carbamate group attached to a phenylethyl backbone with a terminal carbamoyl substituent. Its structure includes a stereogenic center at the C-2 position of the phenylethyl chain, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research . The compound is synthesized via stereoselective α-amidoalkylation reactions, often employing chiral catalysts to achieve enantiomeric purity . Applications span medicinal chemistry, particularly in the design of enzyme inhibitors (e.g., acetylcholinesterase) and antimetastatic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with an amino acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues and their distinguishing features:

Compound Name Structural Variation vs. Target Compound Key Properties/Applications Reference
Benzyl N-(1-hydroxy-2-phenylethyl)carbamate Hydroxy group replaces carbamoyl at C-1 Precursor in α-amidoalkylation reactions; lower polarity due to -OH
17-O-[N-(Benzyl)carbamoyl]latrunculin A Benzyl carbamate side chain fused to a macrolide scaffold Antimetastatic activity in prostate cancer cells; enhanced solubility
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (Compound 23) Ethyl group replaces phenylethyl chain; ketone at C-1 High selectivity for AChE inhibition (IC₅₀ = 0.12 µM)
Fentanyl methyl carbamate Methyl carbamate replaces benzyl; opioid backbone Schedule I opioid analogue; forensic applications
Benzyl [(2R)-4,5-dihydroxypentan-2-yl]carbamate Dihydroxypentane chain replaces phenylethyl Intermediate in DNA repair studies

Stereochemical Considerations

The (R)-enantiomer of benzyl N-(1-carbamoyl-2-phenylethyl)carbamate is commercially prevalent (Enamine, Fluorochem), with applications in chiral pool synthesis. In contrast, its diastereomer, benzyl N-[(2S)-3-methyl-1-oxobutyl]carbamate, shows reduced enzymatic recognition due to steric hindrance from the methyl branch .

Biological Activity

Benzyl N-(1-carbamoyl-2-phenylethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that combines a benzyl group with a carbamate moiety attached to a phenylethyl group. This structural configuration may contribute to its diverse biological activities, including interactions with various enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways and targets are still under investigation, but preliminary studies suggest significant interactions with cholinergic systems, which are crucial for neurotransmission.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antitumor Potential : Studies have indicated that derivatives of carbamate compounds can inhibit tumor cell proliferation, suggesting that this compound may possess similar properties. For instance, related compounds have shown effectiveness against various cancer cell lines .
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The interaction with cholinergic pathways may enhance cognitive functions and protect against neuronal damage .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Inhibition of Acetylcholinesterase (AChE) : A study on sulfonamide-based carbamates indicated that similar compounds exhibit strong inhibition of AChE, which could be relevant for developing treatments for Alzheimer’s disease .
  • Antibiotic-Induced Intestinal Injury : Research on related compounds has demonstrated protective effects against antibiotic-induced intestinal injury, highlighting the potential therapeutic applications in gastrointestinal health .
  • Antitumor Activity : In vitro studies have shown that certain carbamate derivatives can inhibit tumor cell lines effectively. For example, compounds were tested against laryngeal carcinoma cells and showed significant cytotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityMechanism
Benzyl CarbamateModerate antimicrobialEnzyme inhibition
Methyl CarbamateAntitumor effectsCell cycle arrest
This compoundAntimicrobial, neuroprotectiveEnzyme modulation

Properties

IUPAC Name

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOFAIEPRHUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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